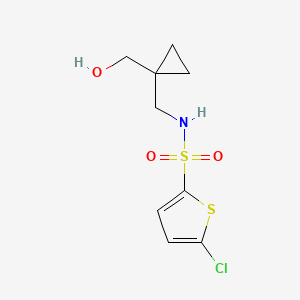

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

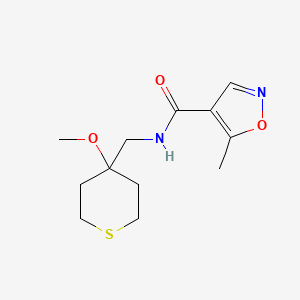

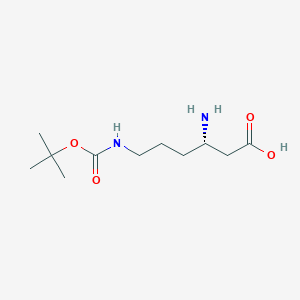

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide” is a chemical compound with a complex structure . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C21H23N3O4S2 . Other similar compounds have different molecular formulas .Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound is used in the cyanoacetylation of amines, which is a key process in the synthesis of biologically active compounds . The cyano and carbonyl functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Formation of Heterocyclic Moieties

The compound can react with active methylene reagents to afford the respective 2-oxopyridine derivatives . This reaction is significant in the formation of novel heterocyclic moieties .

Potential 5-LOX Inhibitor

The compound has shown high binding energy, suggesting its potential as a 5-LOX inhibitor . This indicates its possible use in the treatment of diseases where 5-LOX plays a role, such as asthma and arthritis .

Antifungal Activities

Some derivatives of the compound have shown excellent antifungal activities against Aspergillus niger and Candida albicans . This suggests its potential use in the development of new antifungal drugs .

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The compound is used in the synthesis of thieno[2,3-d]pyrimidine derivatives . These derivatives have shown various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Antioxidant Properties

Thieno[2,3-d]pyrimidine derivatives synthesized from the compound have shown antioxidant properties . They can scavenge reactive oxygen species, which may be valuable in preventing oxidative diseases such as autoimmune diseases, cardiovascular diseases, and neurovascular diseases .

Antibacterial Properties

Thieno[2,3-d]pyrimidine derivatives synthesized from the compound have shown antibacterial properties . They have shown inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Anti-Inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives synthesized from the compound have shown anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory diseases .

Mechanism of Action

Target of Action

It is suggested that the compound may interact with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

It is mentioned that the compound undergoes a reaction via 1,3-dinucleophilic attack by active methylene reagents on the acetamido 1,3-bielectrophilic moiety .

Biochemical Pathways

It is suggested that the compound may be involved in the synthesis of various organic heterocycles .

Result of Action

It is mentioned that the compound exhibits cytotoxicity, with the cyclization of the compound to a tricyclic product increasing its cytotoxicity .

properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-15-7-12-21-19(13-15)20(14-24)23(27-21)25-22(26)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLVSMJMJDJSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloropyrimidin-4-yl)methyl]-1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine](/img/structure/B2612537.png)

![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)